3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide
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Overview
Description
3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide is a synthetic organic compound characterized by a complex structure that includes a phenyl group, a cyclohexyl ring, and a pyrazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is often prepared through hydrogenation of a suitable precursor, such as a cyclohexene derivative, under catalytic conditions.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution reactions, where a pyrazinyl halide reacts with a cyclohexyl alcohol derivative.
Coupling with the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine, using reagents such as lithium aluminum hydride.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes depending on the site and extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazinyl and phenyl groups can facilitate binding to hydrophobic pockets, while the amide bond may participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide: Contains a pyrimidinyl group, offering different electronic and steric properties.
Uniqueness
3-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanamide is unique due to the presence of the pyrazinyl group, which can confer distinct electronic properties and potential biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenyl-N-(4-pyrazin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(11-6-15-4-2-1-3-5-15)22-16-7-9-17(10-8-16)24-19-14-20-12-13-21-19/h1-5,12-14,16-17H,6-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZDNTRWWFEHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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